molecular formula C19H16FNO B138573 (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol CAS No. 121660-11-5

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Cat. No.: B138573
CAS No.: 121660-11-5
M. Wt: 293.3 g/mol
InChI Key: FIZDBNPUFMDGFZ-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a chemical compound with the molecular formula C19H16FNO. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular diseases. The compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol typically involves a multi-step process. One notable method is the total mechano-synthesis, which includes the following steps :

    Starting Material: The synthesis begins with 4-bromoquinoline.

    Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to form the cyclopropyl-substituted quinoline.

    Minisci C–H Alkylation: The cyclopropyl-substituted quinoline undergoes Minisci C–H alkylation with a fluorophenyl derivative to introduce the fluorophenyl group.

    Oxidation Heck Coupling: Finally, the intermediate undergoes an oxidation Heck coupling to form the desired this compound.

This method is noted for its eco-friendly reaction conditions and scalability, making it suitable for industrial production .

Chemical Reactions Analysis

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol can be compared with other quinoline derivatives, such as:

    Pitavastatin: A potent HMG-CoA reductase inhibitor used to lower cholesterol levels.

    Quinoline: The parent compound, which serves as a building block for various pharmaceuticals.

    Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDBNPUFMDGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431270
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121660-11-5
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121660-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 50 g of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate added toluene (250 ml) and stirred for 15 minutes at 25° C. Cooled the reaction mixture to 0° C. Added 300 ml of DIBAL H (25% solution in toluene) to the reaction mixture slowly in 45 minutes at the same temperature. Stirred the reaction mixture for 1 hr at 0° C. Quenched the reaction mixture with HCl (110 ml) solution at 10° C. and stirred for 15 minutes. Raised the temperature to 25° C. and stirred for 30 minutes. Separated the both aqueous and organic layers. Extracted the aqueous layer with toluene (400 ml). Adjusted the pH of the reaction mixture with 10% sodium bicarbonate solution (200 ml). Washed the organic layer with saturated sodium chloride solution (200 ml). Distilled off the solvent completely to obtain a solid. Added cyclohexane (50 ml) to the solid and distilled it. To the residue added cyclohexane (150 ml) and stir for 30 minutes at 45° C. Cooled the reaction mixture to 25° C. and stirred for 1 hr. at the same temperature. Filtered the cake, washed with cyclohexane (50 ml) and then dried to get the title compound.
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50 g
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Synthesis routes and methods II

Procedure details

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (30 gm) was added methanol (30 ml) and tetrahydrofuran (270 ml) at room temperature. The reaction mixture was then cooled to 0° C. and then added sodium borohydride (5.8 gm) for 30 minutes at 0 to 5° C. The reaction mass was stirred for 1 hour 30 minutes and then added water (150 ml) and ethyl acetate (150 ml). The reaction mass was stirred for 10 minutes, and then the layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried with sodium sulfate and then concentrated to obtain a residual solid. To the residual solid was added n-hexane (150 ml) and stirred for 30 minutes. The separated solid was filtered and dried to obtain 29 gm of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.
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30 g
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30 mL
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270 mL
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5.8 g
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150 mL
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Q & A

Q1: What is the structural characterization of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol?

A1: this compound is an organic compound with the molecular formula C19H16FNO and a molecular weight of 293.33 g/mol. [] The molecule consists of a quinoline ring system substituted with a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methanol group at the 3-position. Crystallographic studies revealed that this compound crystallizes with two independent molecules in the asymmetric unit, showcasing different dihedral angles between the quinoline, benzene, and cyclopropane rings. []

Q2: How is this compound related to the drug NK-104?

A2: this compound is identified as a process-related impurity of the phenylquinoline derivative NK-104, a lipid-lowering agent. [] This means it can arise during the synthesis or manufacturing of NK-104. Understanding the formation and potential impact of this impurity is crucial for ensuring the quality and safety of NK-104. []

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